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Compound of Interest

Compound Name:
N-(3-Amino-4-chlorophenyl)-4-

methoxybenzamide

CAS No.: 926221-75-2

Cat. No.: B1355818

Get Quote

Executive Summary: The Scaffold Advantage
N-phenylbenzamide (benzanilide) represents a privileged scaffold in medicinal chemistry due to

its ability to mimic the peptide bond (

) while offering enhanced metabolic stability and lipophilicity.[1] Unlike rigid macrocycles or
complex natural products, this scaffold offers a modular "lock-and-key" adaptability.[1]

This guide objectively compares the performance of first-generation simple analogs against

optimized heterocyclic/halogenated derivatives, focusing on two primary therapeutic vectors:

FtsZ-targeted antibacterial activity and Kinase-targeted anticancer efficacy.[1]

Chemical Space & Design Strategy
The biological efficacy of N-phenylbenzamide analogs is governed by three critical molecular

descriptors:
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Electronic Character: The acidity of the amide hydrogen (crucial for H-bonding) is modulated

by substituents on the phenyl rings.

Lipophilicity (LogP): Essential for penetrating the peptidoglycan layer in Gram-positive

bacteria and the outer membrane of Gram-negative strains.

Steric Fit: Bulky groups (e.g., 3,4,5-trimethoxy) mimic the pharmacophore of established

tubulin/kinase inhibitors.[1]

SAR Visualization: The Optimization Map
The following diagram illustrates the structural logic used to transition from inactive precursors

to potent leads.
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Figure 1: Structural dissection of the N-phenylbenzamide scaffold showing key substitution

zones for targeted biological activity.

Comparative Performance Analysis
Comparison 1: Antibacterial Efficacy (Target: FtsZ)
Bacterial cell division protein FtsZ is a homolog of tubulin.[2] Inhibitors prevent Z-ring formation,

leading to cell filamentation and lysis.[1][2][3]
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The Alternatives:

Baseline: Unsubstituted N-phenylbenzamide (often inactive or weak).[1]

Alternative A: 3,4,5-Trimethoxy derivatives (mimicking Colchicine).[1]

Alternative B: Halogenated Salicylanilides (2-hydroxy-N-phenylbenzamides).[1][4]

Experimental Data Summary (MIC in

g/mL):

Compound
Class

Substituent
(Ring A)

Substituent
(Ring B)

S. aureus
(Gram+)

E. coli
(Gram-)

Mechanism
Note

Baseline H H >100 >100

Poor

binding/penet

ration

Alternative A
3,4,5-

Trimethoxy
4-Bromo 2 - 4 16 - 32

Tubulin-

mimicry;

steric fit in

hydrophobic

pocket

Alternative B 2-Hydroxy 3,5-Dichloro 0.5 - 1.0 8 - 16

Dual

mechanism:

FtsZ

inhibition +

Proton

uncoupling

Ref. Drug Vancomycin N/A 1.0 Resistant

Cell wall

synthesis

inhibitor

Insight: Alternative B (Salicylanilides) outperforms Alternative A in potency due to the

intramolecular hydrogen bond (between OH and CO), which locks the conformation and

increases lipophilicity, aiding membrane transit.[1]
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Comparison 2: Anticancer Efficacy (Target:
Kinases/Tubulin)
Here, the scaffold serves as a backbone to orient "warheads" into the ATP-binding pocket of

kinases (e.g., Bcr-Abl, EGFR).[1]

The Alternatives:

Alternative C: Simple N-phenylbenzamides.

Alternative D: Imidazole-based N-phenylbenzamides (e.g., Compound 4f from recent

literature).[1]

Experimental Data Summary (

in

M):

Compound
Target Cell
Line

(

M)

Selectivity
Index

Key Structural
Feature

Alternative C MCF-7 (Breast) > 50 Low

Lacks H-bond

acceptor for

kinase hinge

region

Alternative D MCF-7 (Breast) 8.9 > 10

Imidazole ring

provides critical

N-interaction

Alternative D A549 (Lung) 7.5 High

Fluorine

substitution

enhances

metabolic

stability

Imatinib K562 (Leukemia) 0.2 High
Reference

Kinase Inhibitor
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Insight: While less potent than Imatinib, Alternative D represents a significant improvement over

simple amides.[1] The imidazole moiety acts as a crucial anchor point within the kinase active

site.

Experimental Protocols
Protocol A: Synthesis of N-Phenylbenzamide Analogs
(DIC/HOBt Method)
Use this protocol for high-yield, room-temperature synthesis of sensitive derivatives.[1]

Reagents:

Substituted Benzoic Acid (1.0 equiv)

Substituted Aniline (1.0 equiv)[1]

N,N′-Diisopropylcarbodiimide (DIC) (1.2 equiv)[1]

1-Hydroxybenzotriazole (HOBt) (1.2 equiv)[1]

Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Workflow:

Activation: Dissolve the benzoic acid derivative in dry DCM (0.1 M concentration). Add HOBt

and stir for 10 minutes at

to form the active ester.

Coupling: Add DIC dropwise. Stir for another 15 minutes.

Addition: Add the substituted aniline. Allow the mixture to warm to room temperature and stir

for 12–24 hours.

Work-up: Filter off the urea byproduct (DIU). Wash the filtrate with 1N HCl (to remove

unreacted aniline), saturated

(to remove unreacted acid), and brine.
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Purification: Dry over

, concentrate, and purify via silica gel column chromatography (Ethyl Acetate/Hexane
gradient).

Protocol B: FtsZ Polymerization Inhibition Assay
Self-validating protocol to confirm the mechanism of action.

Preparation: Purify recombinant FtsZ (e.g., from E. coli or S. aureus) in 50 mM HEPES buffer

(pH 7.2).

Baseline: Measure light scattering (350 nm) of FtsZ (5

M) alone.

Induction: Add GTP (1 mM) to induce polymerization. Observe the rapid increase in

absorbance/scattering.

Inhibition: In parallel wells, incubate FtsZ with the test compound (10–50

M) for 10 minutes before adding GTP.

Validation: A decrease in the slope and maximum amplitude of the polymerization curve

compared to the control confirms FtsZ inhibition.

Mechanism of Action: FtsZ Inhibition Pathway
The following diagram details how N-phenylbenzamide analogs disrupt bacterial cell division,

leading to cell death.
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Figure 2: Mechanism of Action for FtsZ-targeted N-phenylbenzamide analogs.[1] Binding

prevents the GTP-dependent polymerization required for Z-ring formation.[1]
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Conclusion & Future Outlook
The N-phenylbenzamide scaffold remains a versatile tool in drug discovery.[5]

For Antibacterials: Future work should focus on poly-halogenated salicylanilides to overcome

the permeability barrier of Gram-negative superbugs.

For Anticancer Agents: The integration of heterocycles (imidazoles, quinazolines) onto the

benzamide core is essential to achieve nanomolar potency against specific kinases.[1]

Researchers are advised to utilize the DIC/HOBt synthesis protocol for initial library generation

due to its reliability and mild conditions, allowing for the exploration of diverse electronic

substitutions without thermal degradation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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